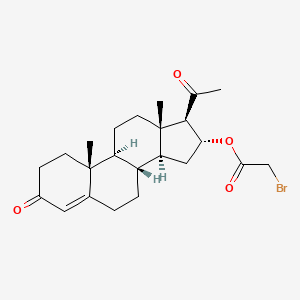

16alpha-Bromoacetoxyprogesterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

16alpha-Bromoacetoxyprogesterone, also known as this compound, is a useful research compound. Its molecular formula is C23H31BrO4 and its molecular weight is 451.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Interceptive Activity

Research has demonstrated that intrauterine application of 16alpha-Bromoacetoxyprogesterone significantly inhibits the uptake of progesterone in nonpregnant rats. This suggests its potential use as an intrauterine contraceptive agent, highlighting its role in reproductive health interventions .

Hormonal Regulation

The compound has been studied for its ability to modulate hormonal activity, which can be beneficial for treating conditions related to hormonal imbalances. Its selective action on progesterone receptors allows for targeted therapeutic strategies in gynecological disorders.

Antiproliferative Properties

Studies have indicated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells by inducing cell cycle disturbances and promoting apoptosis .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 2 | Induces cell cycle arrest |

| NIH/3T3 (Fibroblast) | >10 | Less sensitive compared to cancer cells |

Anti-invasive Activity

The compound also demonstrates anti-invasive properties, significantly reducing the migratory capacity of cancer cells in wound healing assays. This suggests a dual action mechanism where it not only inhibits proliferation but also prevents metastasis .

Study on Uterine Activity

A study published in Biology of Reproduction highlighted the compound's effectiveness in inhibiting uterine uptake of progesterone, suggesting its potential application in managing uterine conditions and contraceptive methods .

Characterization of Human Uterine Progesterone Receptors

Another study focused on using this compound as an affinity label to characterize human uterine progesterone receptors, providing insights into its binding properties and receptor interactions .

Analyse Chemischer Reaktionen

Esterification and Transesterification

The 17α-acetoxy group undergoes hydrolysis and re-esterification under acidic or basic conditions. For example:

-

Hydrolysis : Treatment with aqueous HCl or NaOH converts the acetoxy group to a hydroxyl group .

-

Re-esterification : Reacting the resulting 17α-hydroxy derivative with anhydrides (e.g., acetic anhydride) or acyl chlorides regenerates esters with varied chain lengths .

Table 1: Esterification Reactions of 16α-Bromoacetoxyprogesterone

Nucleophilic Substitution at C16-Bromine

The 16α-bromine participates in Sₙ2 reactions with nuclerophiles (e.g., thiols, amines, or halides), often requiring polar aprotic solvents.

Key Findings:

-

Iodide Displacement : Treatment with NaI in acetone replaces bromine with iodine, yielding 16α-iodo derivatives .

-

Thiol Substitution : Reaction with potassium thioacetate forms 16α-thioacetate derivatives, useful in antiprogestational drug development .

-

Stereochemical Inversion : Acidic conditions (e.g., HCl in acetic acid) invert the 16α-bromine configuration to 16β, altering biological activity .

Table 2: Substitution Reactions at C16

Reduction Reactions

The 3-keto group and bromine atom are susceptible to reduction:

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 3-keto group to a 3β-alcohol, forming 16α-bromo-17α-acetoxy-pregnanolone .

-

Debromination : Zn/HOAc selectively removes bromine at C16, yielding 17α-acetoxyprogesterone .

Elimination Reactions

Under basic conditions (e.g., K₂CO₃), 16α-bromoacetoxyprogesterone undergoes dehydrobromination , forming Δ¹⁶-17α-acetoxyprogesterone. This reaction is critical for synthesizing unsaturated steroids with modified bioactivity .

Reaction Pathway:

16 BromoacetoxyprogesteroneK CO DMFΔ16 17 Acetoxyprogesterone+HBr

Electrochemical Modulation

Recent studies demonstrate that electrochemical methods enhance reaction efficiency. Applying a potential (−1.2 V vs Ag/AgCl) in acetonitrile accelerates nucleophilic substitutions at C16 by stabilizing transition states .

Thermally Controlled Stereochemical Rearrangements

Temperature dictates stereochemical outcomes in ring-opening reactions involving epoxide intermediates (e.g., Fürst-Plattner vs anti-Fürst-Plattner pathways) . For example:

Eigenschaften

CAS-Nummer |

51541-48-1 |

|---|---|

Molekularformel |

C23H31BrO4 |

Molekulargewicht |

451.4 g/mol |

IUPAC-Name |

[(8S,9S,10R,13S,14S,16R,17R)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl] 2-bromoacetate |

InChI |

InChI=1S/C23H31BrO4/c1-13(25)21-19(28-20(27)12-24)11-18-16-5-4-14-10-15(26)6-8-22(14,2)17(16)7-9-23(18,21)3/h10,16-19,21H,4-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+/m1/s1 |

InChI-Schlüssel |

OSCUNNXAVGTHCW-DCCLSMNISA-N |

SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |

Isomerische SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)CBr |

Kanonische SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)CBr |

Synonyme |

16 alpha-bromoacetoxyprogesterone 16alpha-bromoacetoxyprogesterone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.